
4,6-Dimetil-2-(1H-pirrol-1-il)nicotinonitrilo
Descripción general
Descripción
Synthesis Analysis
In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is represented by the linear formula C10 H11 N3 . The InChI Code for this compound is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of new heterocycles . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Aplicaciones Científicas De Investigación
Agentes Antibacterianos y Antituberculosos
Estudios recientes han sintetizado nuevos derivados de compuestos de pirrol-1-il, incluyendo 4,6-Dimetil-2-(1H-pirrol-1-il)nicotinonitrilo, que han mostrado prometedoras actividades antibacterianas y antituberculosas . Estos compuestos han sido probados por su inhibición in vitro de enzimas bacterianas críticas como la reductasa de enoil ACP y la DHFR, que son esenciales para el crecimiento y la replicación bacteriana. Los estudios de acoplamiento molecular sugieren que estos compuestos pueden unirse eficazmente a los sitios activos de estas enzimas, lo que podría conducir al desarrollo de nuevos agentes terapéuticos contra las infecciones bacterianas.
Investigación Farmacológica
En farmacología, la parte pirrol-1-il se explora a menudo por sus posibles propiedades terapéuticas. Compuestos como el this compound pueden investigarse por su farmacocinética, incluyendo estudios de absorción, distribución, metabolismo, excreción y toxicidad (ADMET). Estos estudios son cruciales para comprender cómo se comporta un compuesto en un sistema biológico y su idoneidad como candidato a fármaco .
Aplicaciones Bioquímicas
En bioquímica, estos compuestos se utilizan para estudiar las interacciones enzimáticas y los mecanismos de acción. Por ejemplo, los estudios de acoplamiento molecular mencionados anteriormente proporcionan información sobre cómo estas moléculas podrían inhibir las enzimas que son objetivos para la terapia antibiótica. Esto puede llevar al descubrimiento de nuevas vías bioquímicas y objetivos para el desarrollo de fármacos .
Química Analítica
En química analítica, compuestos como el this compound pueden servir como patrones o reactivos en varios ensayos químicos. Pueden utilizarse para calibrar instrumentos o como compuesto de referencia en espectrometría de masas para identificar y cuantificar otras sustancias .
Ciencia de los Materiales
Aunque no se mencionan explícitamente aplicaciones directas en la ciencia de los materiales para este compuesto específico, los derivados de pirrol-1-il se utilizan a menudo en la síntesis de nuevos materiales. Pueden contribuir al desarrollo de semiconductores orgánicos, polímeros conductores o como ligandos en marcos metal-orgánicos (MOF) .
Ciencia Ambiental
Las propiedades antibacterianas de estos compuestos pueden utilizarse en la ciencia ambiental para desarrollar biocidas o recubrimientos antimicrobianos que ayudan a controlar el crecimiento bacteriano en superficies o en procesos de tratamiento de agua .
Producción de Anticuerpos Monoclonales
Se ha encontrado que un compuesto relacionado aumenta la producción de anticuerpos monoclonales en cultivos celulares, lo que constituye una aplicación significativa en biotecnología y fabricación farmacéutica. Esto sugiere que el this compound también podría investigarse para aplicaciones similares .
Desarrollo de Compuestos Terapéuticos
Se han desarrollado compuestos con el grupo pirrol-1-il como agentes terapéuticos antituberculosos. Su capacidad para estimular la producción de anticuerpos en cultivos celulares los hace valiosos en el desarrollo de nuevas terapias .
Mecanismo De Acción
Target of Action
The primary targets of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile are the enzymes Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in fatty acid synthesis.
Mode of Action
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase . This binding inhibits the activity of these enzymes, leading to disruption in the synthesis of nucleic acids and fatty acids, respectively.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase affects multiple biochemical pathways. The disruption of DHFR activity impacts the folate pathway, leading to a decrease in the synthesis of nucleic acids. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential cellular components .
Result of Action
The molecular and cellular effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely due to the disruption of nucleic acid and fatty acid synthesis.
Action Environment
The action, efficacy, and stability of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be influenced by various environmental factors. For instance, in cell culture experiments, the compound’s effects were observed under conditions of 37.0 ̊C in 5% CO2-enriched air . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,6-DMN in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is soluble in organic solvents, making it easy to work with in the laboratory. Additionally, it is relatively stable and non-toxic, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a low melting point, making it difficult to work with at high temperatures.
Direcciones Futuras
The potential future directions for 4,6-DMN are numerous. Further research could be conducted to better understand its mechanism of action and to identify new applications for it. Additionally, further research could be conducted to determine its potential therapeutic effects and to identify new compounds that could be synthesized from it. Finally, further research could be conducted to determine its potential toxicity and to identify the potential environmental effects of its use.
Análisis Bioquímico
Biochemical Properties
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions at the enzyme’s active site. The inhibition of these enzymes can lead to disruptions in essential metabolic pathways, making 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile on various types of cells and cellular processes have been extensively studied. This compound has been found to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the production of intracellular adenosine triphosphate, which is crucial for cellular energy metabolism. 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress and energy production.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile involves its binding interactions with specific biomolecules and enzymes. This compound exerts its effects by forming hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition . The inhibition of dihydrofolate reductase and enoyl-acyl carrier protein reductase disrupts essential metabolic pathways, resulting in reduced cell proliferation and increased cell death. Additionally, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can modulate gene expression by affecting transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced cell proliferation and tumor growth . At higher doses, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.
Metabolic Pathways
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions disrupt the normal metabolic flux, leading to altered levels of key metabolites and reduced cellular proliferation. The compound’s effects on metabolic pathways make it a potential candidate for targeting metabolic disorders and cancer.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within tissues can affect its therapeutic efficacy and potential side effects, making it essential to understand its transport mechanisms for effective drug delivery.
Subcellular Localization
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURUFUYSOWROIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)

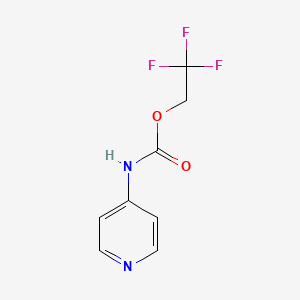
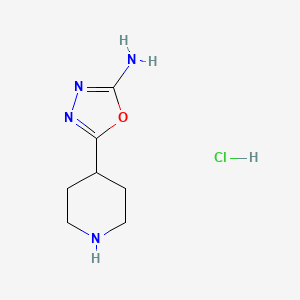
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
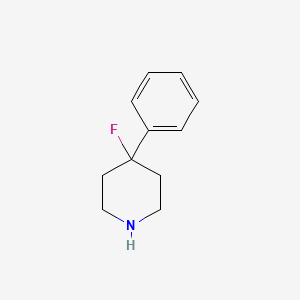

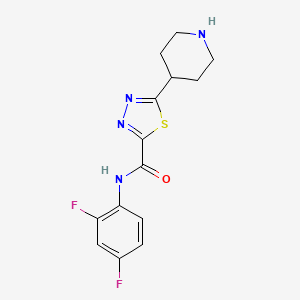
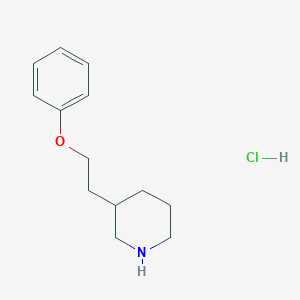
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)

